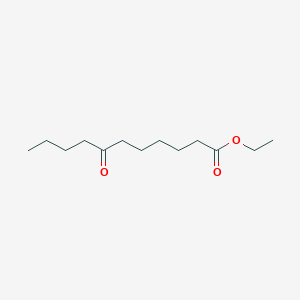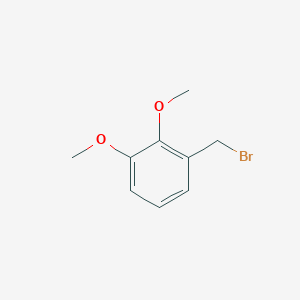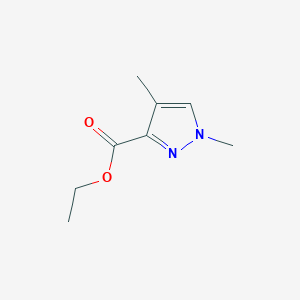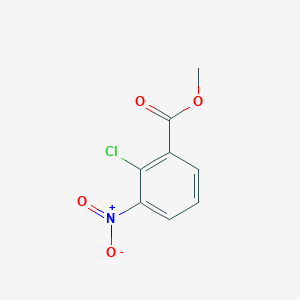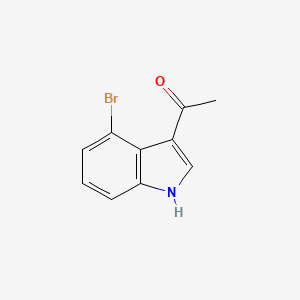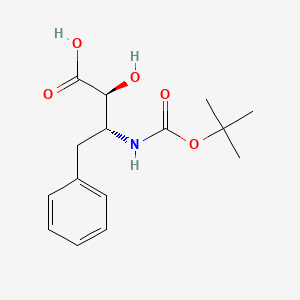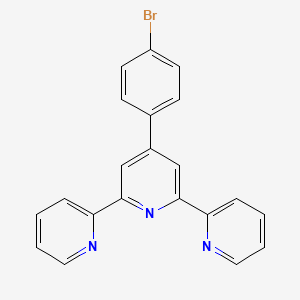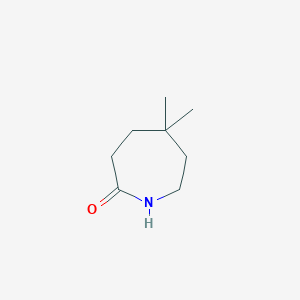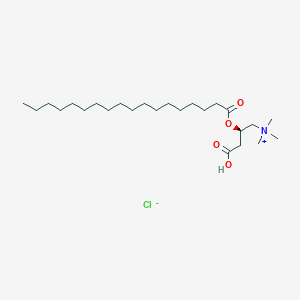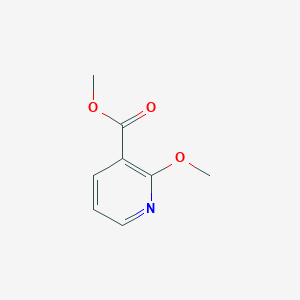
alpha,3-Dichlorobenzaldoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha,3-Dichlorobenzaldoxime: is an organic compound with the molecular formula C7H5Cl2NO and a molecular weight of 190.03 g/mol It is a derivative of benzaldoxime, where the benzene ring is substituted with chlorine atoms at the alpha and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha,3-Dichlorobenzaldoxime can be synthesized from 3-chlorobenzaldehyde oxime. One common method involves the reaction of 3-chlorobenzaldehyde oxime with hydrogen chloride in the presence of a solvent like N,N-dimethylformamide (DMF) at room temperature . The reaction typically proceeds for about an hour, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of strong mineral acids and controlled reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Alpha,3-Dichlorobenzaldoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium monopersulfate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, where the chlorine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium monopersulfate in DMF at room temperature.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted benzaldoximes.
Scientific Research Applications
Alpha,3-Dichlorobenzaldoxime has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of alpha,3-Dichlorobenzaldoxime involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Alpha,4-Dichlorobenzaldoxime: Similar structure but with chlorine atoms at different positions.
2,6-Dichlorobenzaldoxime: Another derivative with different substitution pattern.
Uniqueness: Alpha,3-Dichlorobenzaldoxime is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other dichlorobenzaldoximes. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
29203-59-6 |
|---|---|
Molecular Formula |
C7H5Cl2NO |
Molecular Weight |
190.02 g/mol |
IUPAC Name |
(1E)-3-chloro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H5Cl2NO/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H/b10-7+ |
InChI Key |
WQWDKLMCIBTGKV-JXMROGBWSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C(=N\O)/Cl |
SMILES |
C1=CC(=CC(=C1)Cl)C(=NO)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


